molecular formula C18H12ClN3O3S B2813817 N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-84-4

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2813817
CAS No.: 313405-84-4
M. Wt: 385.82
InChI Key: KOFAHLKSJIGYDW-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active agents. The compound features a benzothiazole core, a privileged scaffold in drug discovery known for conferring diverse biological activities . Specifically, the 4-chloro-1,3-benzothiazol-2-yl moiety is a key structural component found in compounds investigated as potent antagonists for the bradykinin B1 receptor . This mechanism is a validated therapeutic target for inflammatory and neuropathic pain, migraine, and other adverse conditions mediated by this pathway . The structure-activity relationship (SAR) of this chemotype is well-explored; the incorporation of the 4-chloro substituent on the benzothiazole ring, as seen in this compound, is a common modification to optimize binding affinity and potency . The 2,5-dioxopyrrolidin-1-yl (succinimide) group attached to the benzamide portion of the molecule adds a distinct electronic and steric profile, which can be crucial for interaction with biological targets and for fine-tuning the compound's physicochemical properties. Research into analogous benzothiazole derivatives reveals a broad spectrum of potential applications. These compounds are frequently explored for their anti-tubercular , antimicrobial , and anticonvulsant properties . The presence of the amide linkage is a critical pharmacophoric feature in many established anticonvulsant drugs, contributing to hydrogen bonding capabilities that are essential for biological activity . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-12-2-1-3-13-16(12)20-18(26-13)21-17(25)10-4-6-11(7-5-10)22-14(23)8-9-15(22)24/h1-7H,8-9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFAHLKSJIGYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid or its derivative.

    Chlorination: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amide Formation: The chlorinated benzothiazole is reacted with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final benzamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyrrolidinone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues
Compound Name Key Structural Features Biological Activity/Findings Reference
N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide 4-Chloro-benzothiazole; 2,5-dioxopyrrolidin-1-yl benzamide Hypothesized enzyme inhibition (e.g., PFOR) due to amide conjugation; potential cytotoxicity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) 2,5-Dimethylpyrrole; 2,5-dioxopyrrolidin-1-yl benzamide Enhances monoclonal antibody production; suppresses galactosylation and cell growth
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro-thiazole; 2,4-difluorobenzamide Inhibits PFOR enzyme in anaerobic organisms via amide-mediated interactions
Key Comparative Analysis

A. Substituent Effects on Bioactivity

  • Benzothiazole vs. Thiazole : The benzothiazole ring in the target compound (fused benzene-thiazole system) confers greater aromaticity and planarity compared to the simple thiazole in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . This may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility.
  • Chloro Substitution : The 4-chloro group on benzothiazole (target) vs. 5-chloro on thiazole () alters steric and electronic profiles. The 4-position in benzothiazole may optimize π-π stacking, whereas 5-substitution in thiazole derivatives is critical for PFOR inhibition .
  • Pyrrolidinyl Modifications: The target’s 2,5-dioxopyrrolidin-1-yl group differs from MPPB’s 2,5-dimethylpyrrole.

B. Functional Implications

  • However, the benzothiazole’s fused ring system may alter binding kinetics or selectivity .
  • Cellular Effects : MPPB’s suppression of galactosylation and cell growth highlights the role of pyrrole substituents in modulating post-translational modifications. The target’s dioxopyrrolidine group may similarly influence glycosylation pathways but with distinct electronic effects .

C. Pharmacokinetic Considerations

  • Solubility : The dioxopyrrolidinyl group in the target compound may improve aqueous solubility compared to MPPB’s dimethylpyrrole, which is more lipophilic. However, the benzothiazole’s hydrophobicity could counterbalance this .
  • Metabolic Stability: The chloro substituent on benzothiazole may reduce oxidative metabolism, extending half-life relative to non-halogenated analogues .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on current research findings.

Synthesis of the Compound

The synthesis of this compound involves a multi-step process that typically includes:

  • Formation of the Benzothiazole Derivative : The initial step often involves the reaction of 4-chloro-1,3-benzothiazole with an appropriate amine to form the amide bond.
  • Pyrrolidine Dione Formation : The subsequent reaction with a diketone or similar compound leads to the formation of the pyrrolidine moiety.

The yield and purity of the synthesized compound are typically assessed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activities

The biological activities of this compound have been explored in various studies. Below are key findings regarding its biological effects:

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular:

  • Mechanism : The compound may interact with specific cellular targets involved in cancer progression, leading to reduced tumor growth.
  • Case Studies : In vitro studies have demonstrated that related benzothiazole compounds can effectively reduce viability in various cancer cell lines (e.g., breast and colon cancer).

Antimicrobial Properties

This compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : Compounds in this class have demonstrated effectiveness against both gram-positive and gram-negative bacteria.
  • Fungal Activity : Some studies report moderate to strong antifungal activity against pathogens like Candida spp. and Aspergillus spp., indicating potential for use in treating fungal infections.

Toxicity Assessment

Toxicity studies using zebrafish embryos have been conducted to evaluate the safety profile of the compound. The results indicate:

Concentration (μg/mL)Mortality Rate (%)Observations
00Control
105Normal growth
5020Mild deformities
10060Severe deformities

These findings suggest that while the compound exhibits beneficial biological activities, careful consideration of dosage is necessary to mitigate toxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Key observations include:

  • Substituents on Benzothiazole Ring : Variations in substituents can significantly impact anticancer and antimicrobial activities.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine structure affect both potency and selectivity against various biological targets.

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for preparing N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the coupling of 4-chloro-1,3-benzothiazol-2-amine with a functionalized benzoyl chloride derivative. Key steps include:

  • Amide bond formation : React 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with a coupling agent (e.g., EDCI or DCC) and 4-chloro-1,3-benzothiazol-2-amine in anhydrous dichloromethane or ethanol under reflux (60–80°C) .
  • Catalysts : Triethylamine (TEA) is often used to neutralize HCl byproducts and enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol is recommended for isolating the pure product .

Critical Parameters Table:

ParameterOptimal ConditionPurpose
SolventDichloromethane or ethanolSolubility of reactants
Temperature60–80°C (reflux)Accelerate amide formation
CatalystTriethylamine (TEA)Neutralize HCl, improve yield
Reaction Time12–24 hoursComplete conversion

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments (e.g., benzothiazole CH, pyrrolidinedione NH) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z ~400–420) .
  • X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H⋯O interactions), and packing stability .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹) .

Basic: What preliminary biological assays are recommended to evaluate its potential bioactivity?

Methodological Answer:
Initial screening includes:

  • Antimicrobial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition Studies : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric assays to monitor NADH oxidation .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced: How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?

Methodological Answer:
Yield optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst Loading : Adjust TEA stoichiometry (1.2–1.5 equivalents) to minimize side reactions .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thiazole or pyrrolidinedione moieties .
  • Real-Time Monitoring : TLC (hexane:ethyl acetate 3:1) or HPLC tracks reaction progress and identifies byproducts early .

Advanced: How should researchers resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

  • Re-evaluate Computational Models : Use DFT (Density Functional Theory) with solvent corrections (e.g., PCM model) to align predicted NMR shifts with experimental data .
  • Validate Tautomeric Forms : X-ray crystallography can confirm dominant tautomers (e.g., amide vs. imidic acid forms) .
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility impacting spectral assignments .

Advanced: What strategies mitigate degradation of sensitive functional groups (e.g., pyrrolidinedione) during storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under nitrogen to prevent hydrolysis/oxidation .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to control humidity in solid-state storage .
  • Buffered Solutions : For biological assays, use pH 7.4 PBS with antioxidants (e.g., ascorbic acid) .

Advanced: How can discrepancies in biological activity across assay platforms be addressed?

Methodological Answer:

  • Assay Standardization : Compare results under identical conditions (e.g., cell density, serum concentration) .
  • Metabolic Stability Testing : Use liver microsomes to evaluate compound stability, which may explain variability in IC50 values .
  • Structural Analogs : Synthesize derivatives (e.g., replacing 4-chloro with fluoro) to isolate SAR (Structure-Activity Relationship) trends .

Advanced: What computational tools predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Autodock Vina or Schrödinger Suite models binding to targets (e.g., PFOR enzyme active site) .
  • MD Simulations : GROMACS assesses binding stability over time (e.g., hydrogen bond persistence) .
  • Pharmacophore Modeling : MOE or Phase identifies critical interaction points (e.g., benzothiazole Cl as a hydrophobic anchor) .

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